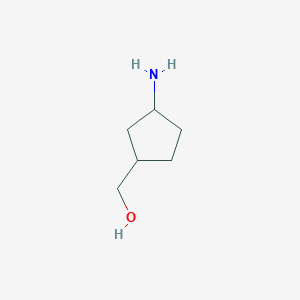

(3-Aminocyclopentyl)methanol

描述

Significance as a Chiral Synthon in Organic Synthesis

In the field of organic synthesis, (3-aminocyclopentyl)methanol is highly regarded as a chiral synthon—a stereochemically defined building block used to introduce a specific chirality into a target molecule. lookchem.comgoogleapis.com The specific spatial arrangement of its amino and hydroxymethyl groups makes it a crucial component for creating innovative drugs and other bioactive compounds with potential therapeutic applications. lookchem.com Its rigid cyclopentane (B165970) scaffold allows for the precise positioning of substituents, which is critical for designing molecules that can interact selectively with biological targets like enzymes and receptors. smolecule.comacs.org

The compound's bifunctionality is key to its versatility. The primary amine can readily undergo reactions such as N-acylation, sulfonylation, and reductive amination, while the primary alcohol can be oxidized or used in ester and ether formation. This allows for its incorporation into a variety of molecular frameworks. A significant application is in the synthesis of carbocyclic nucleoside analogues, where the cyclopentane ring mimics the ribose sugar of natural nucleosides. researchgate.netresearchgate.net More recently, derivatives of this compound have been instrumental in developing potent and selective kinase inhibitors, such as those targeting cyclin-dependent kinase 9 (CDK9), which are being investigated for the treatment of MYC-driven cancers. acs.orgkronosbio.com In these applications, the stereochemistry of the aminocyclopentyl moiety is often crucial for achieving high potency and selectivity. nih.gov

Overview of Structural Features and Stereoisomeric Forms

This compound possesses the molecular formula C₆H₁₃NO. bldpharm.com Its structure consists of a five-membered cyclopentane ring with an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) attached to different carbon atoms. The numbering of the ring and the relative positions of the substituents give rise to several stereoisomers. The key structural feature is the presence of two stereocenters, leading to the existence of four possible stereoisomers, which can be grouped into cis and trans diastereomers, each existing as a pair of enantiomers.

The stereoisomers are defined by the relative orientation of the amino and hydroxymethyl groups. In the cis isomers, both substituents are on the same side of the cyclopentane ring, whereas in the trans isomers, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers, designated by (R) and (S) configurations at each stereocenter. For example, the (1S,3R) and (1R,3S) isomers are a common enantiomeric pair used in synthesis. lookchem.comguidechem.com The specific stereochemistry is critical as it dictates the molecule's interaction with other chiral molecules, particularly biological targets. lookchem.com

Table 1: Stereoisomers and Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Common Stereoisomers | (1S,3R), (1R,3S), (1S,3S), (1R,3R) |

| CAS Number (Unspecified) | 123288-54-0 bldpharm.com |

| CAS Number (1S,3R) | 1110772-11-6 lookchem.comguidechem.com |

| CAS Number (1R,3S) | 117957-62-7 guidechem.com |

Historical Context of its Synthetic Utility

The synthetic utility of aminocyclopentane derivatives, including this compound, has been recognized for several decades, particularly in the field of medicinal chemistry. A significant early application was in the synthesis of carbocyclic nucleoside analogues. researchgate.net Researchers found that constructing a purine (B94841) or pyrimidine (B1678525) base on the primary amino group of aminocyclopentyl methanols was an efficient strategy for creating these analogues, which were investigated for antiviral activities. researchgate.netresearchgate.net This approach was often more effective than condensing a pre-formed base with a diol. thieme-connect.com

This foundational work established aminocyclopentyl derivatives as valuable mimics of the sugar moiety in nucleosides. In the 21st century, the focus has expanded, and these chiral synthons are now employed in the development of highly targeted therapeutics. A notable modern application is in the creation of kinase inhibitors. kronosbio.com For instance, various stereoisomers of 3-aminocyclopentyl derivatives have been systematically explored to optimize the potency and selectivity of inhibitors for cyclin-dependent kinase 9 (CDK9). acs.orgnih.gov Research has shown that even small changes, such as shrinking the cyclopentane ring to a cyclobutane, can significantly impact biological activity, reinforcing the importance of the specific cyclopentane scaffold provided by this compound and its derivatives. acs.org

Structure

3D Structure

属性

IUPAC Name |

(3-aminocyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQDOKDLGGYIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (3-Aminocyclopentyl)methanol

The biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form. Consequently, the development of stereoselective methods for the synthesis of this compound is of paramount importance. These strategies are broadly categorized into enantioselective and diastereoselective approaches, as well as syntheses starting from the chiral pool.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective syntheses of this compound are not extensively detailed in the readily available literature, the principles of asymmetric synthesis can be applied. Common strategies include the use of chiral catalysts, chiral auxiliaries, and chiral reagents to induce stereoselectivity. For instance, the asymmetric reduction of a suitable ketone precursor or the enantioselective opening of a meso-epoxide could be viable routes.

A common method for separating enantiomers is chiral resolution , where a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Diastereoselective Control in Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this typically involves controlling the cis or trans relationship between the aminomethyl and hydroxymethyl groups.

A notable example of a diastereoselective synthesis of a specific stereoisomer, ((1R,3S)-3-Aminocyclopentyl)methanol, starts from the commercially available chiral lactam (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov The synthesis proceeds through a series of stereocontrolled transformations:

Catalytic Hydrogenation: The double bond in the bicyclic lactam is reduced, for example using palladium on carbon (Pd/C), to yield the saturated lactam.

N-Boc Protection: The nitrogen atom of the lactam is protected with a tert-butyloxycarbonyl (Boc) group.

Reductive Ring Cleavage: The protected lactam is treated with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to cleave the amide bond and form the corresponding amino alcohol. This step is crucial for establishing the stereochemistry of the final product.

Deprotection: The Boc protecting group is removed to yield the final ((1R,3S)-3-Aminocyclopentyl)methanol.

This multi-step synthesis demonstrates how the inherent stereochemistry of a chiral starting material can be leveraged to produce a specific diastereomer of the target molecule.

Strategies for Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as carbohydrates and amino acids, as starting materials. This approach can be a cost-effective way to produce complex chiral molecules. While a direct synthesis of this compound from a common chiral pool starting material is not prominently documented, the synthesis of related aminocyclopentanols from sugar-derived building blocks has been reported. For example, a cis-fused cyclopentane-1,4-lactone, derived from a carbohydrate, has been used as a chiral building block for the stereoselective synthesis of various aminocyclopentanols. nih.gov This suggests the feasibility of adapting such strategies for the synthesis of this compound.

Precursor Chemistry and Starting Materials for this compound Synthesis

Cyclopentane-based Precursors

A variety of cyclopentane (B165970) derivatives can serve as precursors for the synthesis of this compound. A common and inexpensive starting material is cyclopentadiene . A facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate, has been reported starting from cyclopentadiene. researchgate.net This route typically involves a hetero-Diels-Alder reaction and an aza-Claisen rearrangement.

Another important precursor is 2-azabicyclo[2.2.1]hept-5-en-3-one , which can be synthesized from cyclopentadiene. sigmaaldrich.com As mentioned earlier, this bicyclic lactam is a versatile chiral starting material for the stereoselective synthesis of aminocyclopentanol derivatives. nih.gov

Biomass-derived Feedstocks (e.g., from furfural (B47365) and hydroxymethylfurfural derivatives)

The transition towards a more sustainable chemical industry has spurred research into the use of renewable biomass as a source of valuable chemical feedstocks. Furfural and 5-(hydroxymethyl)furfural (HMF) , which are readily obtained from the dehydration of pentose (B10789219) and hexose (B10828440) sugars found in lignocellulosic biomass, are key platform molecules in this regard.

The conversion of furfural to cyclopentanone (B42830) is a well-established process. This transformation typically involves the hydrogenation of furfural to furfuryl alcohol, followed by a rearrangement and further hydrogenation. The resulting cyclopentanone can then, in principle, be converted to this compound through a series of reactions, including:

Reductive Amination: Cyclopentanone can be reacted with an ammonia (B1221849) source and a reducing agent to introduce the amino group, forming 3-aminocyclopentanone.

Functional Group Transformation: A carboxyl or ester group can be introduced at the 3-position of the cyclopentane ring.

Reduction: The carboxyl or ester group can be reduced to the corresponding alcohol, yielding this compound.

While this represents a plausible synthetic route, further research is needed to optimize the conversion of biomass-derived cyclopentanone to the target molecule.

Protecting Group Strategies in Synthesis

The synthesis of bifunctional molecules like this compound, which contains both a primary amine and a primary alcohol, necessitates a careful strategy of using protecting groups to achieve selectivity in subsequent reactions. Protecting groups are temporarily installed on a functional group to render it inert to specific reaction conditions, allowing chemical modifications to occur elsewhere in the molecule. organic-chemistry.org

In the context of this compound, both the amino and hydroxyl groups are nucleophilic. To prevent unwanted side reactions, such as self-coupling or reaction at the wrong site, one or both groups must be masked. The choice of protecting groups is critical and often relies on an "orthogonal" strategy. Orthogonal protection refers to the use of multiple protecting groups in the same molecule that can be removed under distinct and non-interfering conditions. organic-chemistry.orgnih.gov For instance, one group might be removed under acidic conditions, while another is removed under basic conditions or by hydrogenolysis. organic-chemistry.org

For the amine functionality, carbamates are the most common class of protecting groups because they are easy to install, stable under a wide range of conditions, and render the nitrogen non-nucleophilic. organic-chemistry.org Key examples include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to basic and nucleophilic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net

Carboxybenzyl (Cbz or Z): Installed using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst), a reductive cleavage. researchgate.net

For the primary alcohol, silyl (B83357) ethers are a common choice due to their ease of installation, tunable stability (based on the steric bulk of the silicon substituents), and mild removal conditions (typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride, TBAF).

An orthogonal strategy for this compound could involve protecting the amine as a Boc group and the alcohol as a silyl ether. This would allow for selective deprotection and subsequent reaction at either the alcohol (by removing the silyl group with fluoride) or the amine (by removing the Boc group with acid) while the other functional group remains protected.

| Functional Group | Protecting Group | Abbreviation | Typical Installation Reagent | Cleavage Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic Acid) |

| Amine | Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |

Mechanistic Investigations of Key Synthetic Steps

The construction of the functionalized cyclopentane core can be achieved through various sophisticated synthetic routes, each involving key mechanistic steps that define the outcome and stereochemistry of the product.

Reductive Ring Cleavage Mechanisms

One advanced strategy for forming five-membered rings involves the transition-metal-catalyzed cleavage and rearrangement of strained ring systems. A notable example is the cycloaddition of vinylcyclopropanes (VCPs). The high strain energy of the cyclopropane (B1198618) ring (ca. 28 kcal/mol) makes its ring-opening energetically favorable. snnu.edu.cn

In a rhodium(I)-catalyzed intramolecular [3+2] cycloaddition, the mechanism is initiated by the coordination of the Rh(I) catalyst to the VCP. snnu.edu.cn This coordination triggers the cleavage of a C-C bond within the cyclopropane ring, forming a π-allyl rhodacycle intermediate. This step is effectively a reductive process at the metal center (oxidative addition). Subsequent migratory insertion of a tethered alkene into the rhodacycle expands the ring system. The catalytic cycle is completed by reductive elimination, which forms the new cyclopentane ring and regenerates the Rh(I) catalyst. snnu.edu.cn This pathway provides an efficient method for constructing cyclopentane-embedded bicyclic structures. snnu.edu.cn

Rearrangement Reactions (e.g., Piancatelli rearrangement in related systems)

The Piancatelli rearrangement is a powerful acid-catalyzed reaction that transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. baranlab.org This reaction is a key method for constructing the cyclopentane core from readily available starting materials derived from biomass, such as furfural. baranlab.org

The mechanism is proposed to be a 4-π electrocyclization, analogous to the Nazarov cyclization. baranlab.org The key steps are:

Carbocation Formation: In the presence of an acid, the hydroxyl group of the 2-furylcarbinol is protonated and eliminated as water, generating a stabilized carbocation.

Ring Opening: The furan (B31954) ring opens to form a pentadienyl cation intermediate.

Electrocyclization: A 4-π conrotatory electrocyclic reaction occurs, closing the five-membered ring.

Deprotonation/Tautomerization: The resulting intermediate is deprotonated to yield the final 4-hydroxycyclopentenone product.

This rearrangement has been widely applied in the synthesis of natural products, including key intermediates for prostaglandins. baranlab.org

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a fundamental reaction for converting a cyclopentene (B43876) precursor into the saturated cyclopentane ring of this compound. This reaction involves the addition of two hydrogen atoms across the double bond in the presence of a metal catalyst. organic-chemistry.org

The mechanism proceeds on the surface of an insoluble metal catalyst, such as Palladium on carbon (Pd/C), Platinum (PtO₂), or Nickel (Ra-Ni). organic-chemistry.org

Adsorption: Both the alkene and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, and the individual hydrogen atoms bind to the metal surface. organic-chemistry.org

Hydrogen Transfer: One hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond.

Second Hydrogen Transfer: A second hydrogen atom is then transferred to the other carbon of the original double bond, completing the addition.

A key stereochemical feature of this mechanism is that both hydrogen atoms are delivered to the same face of the alkene, a process known as syn-addition. organic-chemistry.org This is because the reaction occurs on a flat catalyst surface, restricting the delivery of hydrogen to one side of the adsorbed alkene.

Functionalization and Derivatization Reactions of this compound

Once the core structure of this compound is synthesized, its primary amine and alcohol groups serve as handles for further functionalization to build more complex molecules.

Amine Functionalization (e.g., acylation, alkylation)

The primary amine is a versatile functional group that can undergo numerous transformations.

Acylation: The reaction of the amine with an acyl chloride or acid anhydride (B1165640) results in the formation of a stable amide bond. This reaction proceeds via a nucleophilic addition-elimination mechanism. nih.govnih.gov

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. snnu.edu.cnnih.gov

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is eliminated as a leaving group. snnu.edu.cn

Deprotonation: A base, often a second molecule of the amine starting material, removes a proton from the nitrogen atom to give the neutral amide product and an ammonium (B1175870) salt.

| Reaction Type | Reagent | Product Functional Group | Key Mechanism |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic Addition-Elimination |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophilic Substitution (SN2) |

Alkylation: The amine can also be alkylated by reaction with an alkyl halide. The mechanism is a direct nucleophilic substitution (S_N2), where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A subsequent deprotonation step by a base (such as excess amine) yields the neutral, more substituted amine product.

A significant challenge with the direct alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially a third to form a quaternary ammonium salt. This often results in a mixture of products, making this method less ideal for the selective synthesis of secondary amines without careful control of reaction conditions.

Hydroxyl Group Derivatization (e.g., esterification, etherification)

The primary hydroxyl group in this compound is a prime site for derivatization, allowing for the modulation of the compound's physicochemical properties, such as lipophilicity and metabolic stability. Esterification and etherification are two of the most common and effective strategies for this purpose.

Esterification:

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. The Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, is a widely employed method. masterorganicchemistry.com The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, and often with an excess of the alcohol or by removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

A variety of reagents can be used for the esterification of alcohols, including carboxylic acids, acid chlorides, and acid anhydrides. The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome.

Table 1: Representative Esterification Reactions of Alcohols

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | General Reference |

|---|---|---|---|---|

| Alcohol | Carboxylic Acid | H₂SO₄ | Ester | masterorganicchemistry.com |

| Alcohol | Acid Chloride | Pyridine (B92270) | Ester | General Organic Chemistry |

Note: This table presents general reactions and not specific examples for this compound due to a lack of published data.

Etherification:

Etherification introduces an ether linkage by reacting the hydroxyl group with an alkylating agent. The Williamson ether synthesis is a cornerstone of ether formation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

More contemporary methods include acid-catalyzed dehydration of alcohols and zeolite-catalyzed gas-phase etherification, which can offer advantages in terms of efficiency and environmental considerations. researchgate.net For instance, the gas-phase etherification of cyclopentanol (B49286) with methanol (B129727) to produce cyclopentyl methyl ether has been demonstrated using zeolite catalysts. researchgate.net

Table 2: Common Etherification Strategies for Alcohols

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | General Reference |

|---|---|---|---|---|

| Alcohol | Alkyl Halide | Strong Base (e.g., NaH) | Ether | General Organic Chemistry |

| Alcohol | Alcohol | Acid Catalyst | Ether | researchgate.net |

Note: This table presents general reactions and not specific examples for this compound due to a lack of published data.

Cyclopentane Ring Modifications

Modification of the cyclopentane ring of this compound can lead to significant changes in the molecule's three-dimensional structure and biological activity. The functionalization of five-membered carbocycles is a key strategy in the synthesis of natural products and pharmaceutically active compounds. researchgate.net

While specific modifications to the this compound ring are not extensively documented in publicly available literature, general strategies for cyclopentane functionalization can be considered. These include:

Ring-Opening Reactions: In suitably functionalized derivatives, the cyclopentane ring can undergo ring-opening reactions. For example, the ring-opening of an epoxycyclopentene derivative has been shown to occur at the allylic terminus of the epoxide under various conditions. rsc.org This type of transformation allows for the introduction of new functional groups and the formation of acyclic structures.

C-H Functionalization: Direct functionalization of the C-H bonds of the cyclopentane ring is a powerful tool for introducing substituents. Recent advances have enabled the γ-selective transannular C-H arylation of cyclopentane carboxylic acids, demonstrating the potential for site-selective modification of the carbocyclic core. nih.gov

Annulation Reactions: The cyclopentane ring can serve as a scaffold for the construction of bicyclic systems. For instance, cyclopentanone can undergo aldol (B89426) condensation reactions to form fused ring systems. researchgate.net Such modifications can rigidly constrain the conformation of the molecule, which can be beneficial for receptor binding.

The cyclopentane motif is recognized as a valuable core scaffold in medicinal chemistry, and various synthetic methods are continuously being developed for the stereocontrolled construction of complex cyclopentanoid structures. researchgate.net

Table 3: Strategies for Cyclopentane Ring Modification

| Starting Material Type | Transformation | Reagents/Conditions | Resulting Structure | General Reference |

|---|---|---|---|---|

| Epoxycyclopentene | Ring-Opening | Various nucleophiles | Functionalized acyclic compound | rsc.org |

| Cyclopentane Carboxylic Acid | C-H Arylation | Palladium catalyst, quinuclidine-pyridone ligand | Arylated cyclopentane | nih.gov |

Note: This table presents general strategies for modifying cyclopentane rings and does not depict specific reactions starting from this compound due to a lack of direct literature.

Applications in Complex Molecule Construction and Materials Science

Role as a Chiral Building Block in Advanced Organic Synthesis

The defined stereochemistry and dual functionality of (3-Aminocyclopentyl)methanol establish it as a versatile chiral building block. Such building blocks are fundamental in the development of pharmaceuticals, where biological activity is often linked to a specific stereoisomeric form. The fixed spatial relationship between the amino and hydroxymethyl groups provides precise control during the synthesis of complex molecules with multiple stereocenters.

Bipyridine derivatives are crucial structural units in various chemical fields, serving as ligands for transition-metal catalysts and as components of biologically active molecules. mdpi.com The synthesis of these compounds typically relies on metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling, or the reductive coupling of pyridine (B92270) precursors. mdpi.com Although this compound contains nucleophilic groups suitable for functionalizing other molecules, its specific application in the direct synthesis of bipyridine structures is not widely documented in current chemical literature, which continues to focus on direct coupling methods between pyridine rings. mdpi.com

As a substituted cyclopentane (B165970), this compound is itself a cyclopentane core analog. These five-membered ring systems are prevalent structural motifs in a multitude of natural products and pharmaceutical agents. The synthesis of complex cyclopentanoid molecules often starts from building blocks with pre-defined stereocenters, which guides the stereochemical outcome of subsequent transformations.

A key application of this compound is its function as a precursor for creating complex heterocyclic scaffolds. Its hydrochloride salt, in particular, has been identified as a useful starting material for the preparation of pyrazolo[3,4-b]pyridine derivatives. chemicalbook.com This class of fused heterocycles is significant in medicinal chemistry, with many compounds in this family being explored as potent kinase modulators for treating various diseases. chemicalbook.comnih.gov The pyrazolo[3,4-b]pyridine framework is a well-known scaffold for developing inhibitors of kinases like Monopolar spindle kinase 1 (Mps1), a target in oncology research. nih.gov

Table 1: Application as a Precursor

| Target Scaffold | Potential Application | Source |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | Kinase modulators in disease treatment | chemicalbook.com |

Contribution to Ligand Design for Catalysis

The creation of novel chiral ligands is a central theme in modern asymmetric catalysis, which aims to produce a single, desired enantiomer of a chiral molecule. nih.gov Chiral ligands work by influencing the selectivity of a metal catalyst, thereby achieving high levels of enantiocontrol in a variety of chemical reactions. nih.gov The structural characteristics of this compound make it a suitable platform for designing new chiral ligands.

An effective chiral ligand typically creates a rigid and well-defined asymmetric pocket around a metal center. nih.gov this compound contains both a nitrogen atom (in the amine) and an oxygen atom (in the alcohol), which can coordinate to a metal center as a bidentate ligand. This chelation can impart the conformational rigidity often required for effective chirality transfer in a catalytic cycle. nih.gov

The design of non-symmetrical, modular ligands has proven to be a powerful strategy in asymmetric catalysis. nih.gov this compound serves as a chiral backbone onto which other coordinating groups, such as phosphines, can be attached to the amine and alcohol functions. Such a modular design allows for systematic tuning of the ligand's electronic and steric properties to optimize its performance for specific reactions, including asymmetric hydrogenation or allylic substitution. nih.gov

Catalytic processes are generally classified as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, usually dissolved in a liquid solvent. sciengine.com Chiral ligands synthesized from this compound would be directly applicable to this type of catalysis, forming soluble, single-site metal-ligand complexes. rsc.org These catalysts are known for their high activity and selectivity but can present challenges in separation from the final product. sciengine.com

In heterogeneous catalysis , the catalyst is in a separate phase from the reactants, such as a solid catalyst interacting with liquid or gaseous reagents. mdpi.com Although ligands derived from this compound are intrinsically suited for homogeneous applications, they can be adapted for heterogeneous systems. This is commonly achieved by immobilizing the soluble metal complex onto a solid support material like a polymer or silica (B1680970). This strategy seeks to merge the high selectivity of homogeneous catalysts with the operational simplicity—easy separation and potential for recycling—of heterogeneous catalysts.

Table 2: Potential Roles in Catalysis

| Catalysis Type | Potential Role of this compound Derived Ligand | Key Feature |

|---|---|---|

| Asymmetric Catalysis | Provides a chiral scaffold for creating a selective catalytic environment. nih.gov | Enantiocontrol |

| Homogeneous Catalysis | Forms a soluble, discrete metal-ligand complex. rsc.org | High activity and selectivity |

| Heterogeneous Catalysis | Can be immobilized on a solid support for easier separation and recycling. | Recyclability |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound Hydrochloride |

| Bipyridine |

| Halopyridine |

| Monopolar spindle kinase 1 (Mps1) |

| Phosphine |

| Pyrazolo[3,4-b]pyridine |

| Pyridine |

| Silica |

| Stille Coupling |

Potential in Materials Science and Polymer Chemistry

Precursors for Polymer Monomers and Supramolecular Assemblies

This compound serves as a foundational unit for the synthesis of specialized monomers. The amine and hydroxyl groups can be selectively or simultaneously reacted to form amide, ester, urethane, and other linkages, which are the cornerstones of many polymeric systems.

The distinct stereochemistry of the cyclopentane ring in both cis and trans isomers of this compound can influence the three-dimensional structure and packing of the resulting polymers. This stereochemical control is a critical factor in designing polymers with specific thermal and mechanical properties. While detailed research on polymers exclusively derived from this compound is not extensively documented in publicly available literature, its structural motifs are analogous to other diamines and diols used in the synthesis of polyamides and polyesters.

In the context of supramolecular chemistry, the amine and hydroxyl functionalities of this compound are capable of forming strong hydrogen bonds. This characteristic is fundamental to the design of self-assembling systems. Molecules incorporating this scaffold can act as building blocks for larger, well-ordered supramolecular structures such as gels, liquid crystals, and molecular networks. The directionality and strength of these non-covalent interactions, dictated by the geometry of the cyclopentyl ring, can guide the formation of intricate and functional molecular architectures.

Interactive Table: Potential Polymerization Reactions of this compound

| Reactant Type | Resulting Linkage | Potential Polymer Class |

| Dicarboxylic Acid | Amide | Polyamide |

| Diisocyanate | Urethane | Polyurethane |

| Diacid Chloride | Amide | Polyamide |

| Epoxide | β-Amino alcohol | Poly(amino alcohol) |

Role in Novel Material Fabrication

The incorporation of the this compound moiety into material structures can introduce desirable properties such as rigidity, thermal stability, and tailored intermolecular interactions. Its alicyclic nature can enhance the glass transition temperature and mechanical strength of polymers compared to their linear aliphatic counterparts.

While specific examples of novel materials fabricated directly from this compound are not widely reported, its potential as a building block is recognized in the broader context of functional material synthesis. Its derivatives could be employed in the creation of:

Functional Coatings and Films: The reactive handles of this compound allow for its grafting onto surfaces or incorporation into thin films, potentially modifying surface properties such as hydrophilicity, adhesion, and biocompatibility.

Cross-linking Agents: Due to its bifunctionality, it can act as a cross-linking agent to create robust three-dimensional polymer networks, enhancing the mechanical and thermal properties of materials.

Further research into the polymerization and material fabrication applications of this compound and its derivatives is necessary to fully exploit its potential in creating advanced materials with tailored functionalities. The unique combination of a rigid alicyclic core and versatile reactive groups makes it a promising candidate for future innovations in materials science.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic analysis is fundamental to the structural determination of (3-Aminocyclopentyl)methanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unambiguous evidence of its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D methods)

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| CH-NH₂ | 3.0 - 3.5 (m) | 50 - 55 |

| CH-CH₂OH | 1.8 - 2.2 (m) | 40 - 45 |

| CH₂OH | 3.4 - 3.7 (d) | 65 - 70 |

| Cyclopentyl CH₂ | 1.2 - 2.0 (m) | 25 - 35 |

| NH₂ | 1.5 - 2.5 (br s) | - |

| OH | 2.0 - 3.0 (br s) | - |

| Note: This table is a hypothetical representation for illustrative purposes, as detailed experimental data is not publicly available. |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals, especially in distinguishing between the cis and trans isomers of the compound.

Mass Spectrometry (MS) for Reaction Progress and Product Identification

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for monitoring the progress of its synthesis. In the preparation of derivatives of ((1S,3R)-3-aminocyclopentyl)methanol, Liquid Chromatography-Mass Spectrometry (LCMS) is frequently employed. This technique provides real-time information on the consumption of starting materials and the formation of the desired product.

In one documented synthesis, the characterization of a related carbamate (B1207046) intermediate of ((1S,3R)-3-aminocyclopentyl)methanol by LCMS revealed a mass-to-charge ratio (m/z) of 160.2, corresponding to the loss of the tert-butyl group ([M-tBu]⁺), with a retention time of 0.65 minutes under the specified chromatographic conditions. This data is instrumental in confirming the identity of synthetic intermediates.

Table of Mass Spectrometry Data for a this compound Derivative:

| Compound | Ionization Mode | Observed m/z | Fragment | Retention Time (min) |

| Tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentylcarbamate | ESI+ | 160.2 | [M-tBu]⁺ | 0.65 |

Infrared (IR) and Raman Spectroscopy in Mechanistic Studies

While specific IR and Raman spectra for this compound are not widely published, these techniques are powerful for identifying the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, typically in the region of 3200-3600 cm⁻¹. The C-H stretching of the cyclopentyl ring and methylene (B1212753) group would appear around 2850-3000 cm⁻¹, and the C-O stretching of the primary alcohol would be observed in the 1000-1200 cm⁻¹ region. These spectral features would be crucial in monitoring reactions, such as the protection or derivatization of the amine and alcohol functionalities.

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the purification of this compound and for the determination of its purity, including the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a key method for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound. The separation of its enantiomers is often achieved using chiral stationary phases. For example, the resolution of a derivative of this compound has been successfully performed using a Chiralpak AD column.

Example of Chiral HPLC Separation Conditions:

| Parameter | Condition |

| Column | Chiralpak AD, 21 x 50 mm, 20 µm |

| Mobile Phase | Heptane/IPA (85:15 v/v) |

| Flow Rate | 20 mL/min |

| Pressure | 330 psi |

| Retention Time (Fraction 1) | 10.4 min |

This methodology allows for the isolation and quantification of individual enantiomers, which is critical in pharmaceutical applications where different stereoisomers can exhibit distinct biological activities.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar amine and hydroxyl groups, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is a necessary step to increase its volatility and thermal stability.

Common derivatization methods for amino alcohols include silylation and acylation. Silylation involves replacing the active hydrogens in the -OH and -NH₂ groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), converts the amine and alcohol groups into amides and esters, respectively. These derivatives are significantly more volatile and exhibit improved chromatographic behavior, allowing for accurate quantification and separation by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Common Derivatization Reagents for GC Analysis of Amino Alcohols:

| Derivatization Method | Reagent | Resulting Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether and amine |

| Silylation | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ether and amine |

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl ester and amide |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for monitoring the progress of chemical reactions involving this compound and its derivatives. Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry for qualitatively assessing the consumption of starting materials and the formation of products.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system, known as the eluent or mobile phase. The eluent moves up the plate by capillary action, and as it passes the sample spot, the different components of the mixture travel up the plate at different rates. This differential migration is based on the polarity of the compounds and their affinity for the stationary phase (silica gel) and the mobile phase.

The separation is visualized by various methods. Since this compound and many of its derivatives are not colored, visualization is often achieved by exposing the dried TLC plate to ultraviolet (UV) light if the compounds are UV-active, or by staining the plate with a chemical reagent that reacts with the compounds to produce colored spots. A common stain for amines is ninhydrin, which produces a characteristic purple or yellow color.

The progress of a reaction is monitored by comparing the TLC of the reaction mixture over time to the TLC of the starting materials. The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate that the reaction is proceeding. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification.

For instance, in the synthesis of a derivative of this compound, the reaction progress was monitored by TLC. The purification of the crude product was achieved via column chromatography using a chloroform/methanol (B129727) (7:1 v/v) solvent system, and the resulting product showed an Rf value of 0.26 in this system. nih.gov

The choice of the eluent system is crucial for achieving good separation. For polar compounds like this compound, which contains both an amino and a hydroxyl group, a relatively polar eluent system is typically required. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or ethanol) is often used. The polarity of the eluent can be fine-tuned by adjusting the ratio of the solvents to achieve optimal separation of the starting materials, products, and any intermediates or byproducts.

Table 1: Example of TLC Monitoring Data for a this compound Derivative

| Compound | Solvent System (v/v) | Rf Value |

|---|---|---|

| Derivative of this compound | Chloroform/Methanol (7:1) | 0.26 |

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For chiral molecules like this compound, single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of its enantiomers and diastereomers. This technique is also invaluable for elucidating the preferred conformation of the cyclopentane (B165970) ring and the spatial orientation of its substituents.

The process involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, revealing the bond lengths, bond angles, and torsional angles that define the molecular structure.

To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion is utilized. When the crystal contains an atom that is sufficiently heavy (typically heavier than oxygen), the way it scatters X-rays can be used to distinguish between the two possible enantiomeric forms of the molecule.

In the study of this compound, X-ray crystallography has been applied to its derivatives to confirm their structure and stereochemistry. For example, the crystal structure of a complex derivative, {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol, has been determined. nih.gov The analysis revealed that the cyclopentane ring in this derivative adopts a slightly distorted envelope conformation. nih.gov In an ideal envelope conformation, four of the carbon atoms of the cyclopentane ring are coplanar, while the fifth carbon atom is out of this plane. This puckering of the ring helps to relieve torsional strain that would be present in a planar conformation.

The detailed structural information obtained from X-ray crystallography is crucial for understanding the structure-activity relationships of molecules. The precise knowledge of the three-dimensional shape, including the absolute stereochemistry and conformational preferences, can provide insights into how a molecule interacts with biological targets or how it behaves in chemical reactions.

Table 2: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Compound | {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol |

| Cyclopentane Ring Conformation | Slightly distorted envelope |

Theoretical and Computational Chemistry Studies

Conformational Analysis of (3-Aminocyclopentyl)methanol and its Derivatives

The conformational landscape of this compound is primarily dictated by the puckering of the cyclopentane (B165970) ring and the orientation of its two substituents. Cyclopentane itself is not planar; it adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry), which are of similar energy and rapidly interconvert through a process known as pseudorotation.

The presence of the aminomethyl and hydroxyl substituents at positions 1 and 3 breaks the symmetry of the ring and introduces a more complex conformational space. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the less sterically hindered pseudo-equatorial positions to minimize steric strain.

In the case of this compound, both cis and trans diastereomers exist. For each diastereomer, multiple low-energy conformations are possible, arising from the ring puckering and the rotation around the C-C and C-O bonds of the hydroxymethyl group, as well as the C-N bond of the amino group. Intramolecular hydrogen bonding between the amino and hydroxyl groups can also play a significant role in stabilizing certain conformations, particularly in the cis isomer where the functional groups are on the same side of the ring.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are typically employed to explore the potential energy surface of such molecules. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Diastereomer | Ring Conformation | Substituent Positions (Amino, Hydroxymethyl) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| cis | Envelope | pseudo-equatorial, pseudo-axial | Yes | 0.00 |

| cis | Half-Chair | pseudo-equatorial, pseudo-equatorial | No | 1.2 |

| trans | Envelope | pseudo-equatorial, pseudo-equatorial | No | 0.5 |

| trans | Half-Chair | pseudo-axial, pseudo-equatorial | No | 2.5 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations can provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity and spectroscopic properties. Methods like DFT are used to calculate various electronic properties.

The distribution of electron density is a key factor. The nitrogen and oxygen atoms, being highly electronegative, will draw electron density, resulting in these atoms and the acidic protons of the amino and hydroxyl groups being sites for electrophilic attack. Conversely, the nitrogen and oxygen lone pairs are nucleophilic centers.

Molecular orbital theory provides insights into the reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For this compound, the HOMO is likely to be localized on the non-bonding lone pair orbitals of the nitrogen and oxygen atoms, making them susceptible to reaction with electrophiles. The LUMO would be associated with the antibonding σ* orbitals of the C-N, C-O, and C-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| Dipole Moment | ~2.5 D |

| HOMO Energy | ~-9.5 eV |

| LUMO Energy | ~1.5 eV |

| HOMO-LUMO Gap | ~11.0 eV |

| Note: These values are estimations based on similar small organic molecules and would need to be confirmed by specific calculations. |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution. For a polar, protic molecule like this compound, the choice of solvent will have a profound impact on its conformational preferences and reactivity.

In a polar protic solvent like water or methanol (B129727), the amino and hydroxymethyl groups will form strong hydrogen bonds with the solvent molecules. These intermolecular interactions will compete with any intramolecular hydrogen bonding, potentially destabilizing conformations that are favored in the gas phase. MD simulations can model these explicit solvent interactions and provide a picture of the solvation shell around the molecule.

The reactivity of this compound will also be influenced by the solvent. For instance, in a proton-transfer reaction, a polar protic solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy. MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the free energy profile of a reaction in solution, providing insights into the solvent's role in the reaction mechanism.

Table 3: Anticipated Solvent Effects on this compound Properties from MD Simulations

| Solvent | Conformational Preference | Reactivity of -NH2 group | Reactivity of -OH group |

| Water | Favors extended conformers with strong solvent H-bonding | Enhanced protonation/deprotonation | Enhanced protonation/deprotonation |

| Toluene | May favor conformers with intramolecular H-bonding | Reduced proton transfer rates | Reduced proton transfer rates |

| Acetonitrile | Intermediate between water and toluene | Moderate influence on proton transfer | Moderate influence on proton transfer |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential reaction pathways for this compound and to analyze the structures and energies of the transition states involved. This is crucial for understanding the kinetics and mechanisms of its reactions.

For example, one could model the reaction of this compound with an acyl chloride to form an amide and an ester. Computational methods can be used to locate the transition state for the nucleophilic attack of the nitrogen or oxygen on the carbonyl carbon. By calculating the activation energy for both pathways, one could predict the selectivity of the reaction.

Transition state theory, combined with calculated vibrational frequencies, allows for the computation of reaction rate constants. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate, confirming that it is a true saddle point on the potential energy surface. The analysis of the transition state geometry provides a detailed picture of the bond-breaking and bond-forming processes.

Table 4: Hypothetical Comparison of Activation Energies for Competing Reactions

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in modern synthetic chemistry, particularly for applications in pharmaceuticals and advanced materials. Future research must prioritize the development of more efficient and highly stereoselective synthetic routes to access all possible stereoisomers of (3-Aminocyclopentyl)methanol. Current methodologies often rely on classical resolution techniques or multi-step syntheses that can be inefficient and generate significant waste.

A promising avenue lies in the exploration of asymmetric catalysis . The development of novel chiral catalysts, whether metal-based or organocatalytic, could enable the direct and enantioselective synthesis of specific stereoisomers from readily available starting materials. For instance, asymmetric hydrogenation or amination of a suitable cyclopentene (B43876) precursor could provide a direct route to the desired chiral amine.

Furthermore, biocatalysis offers a green and highly selective alternative. The use of enzymes, such as transaminases or alcohol dehydrogenases, could facilitate the stereospecific introduction of the amine and alcohol functionalities. This approach not only offers high enantioselectivity but also aligns with the principles of sustainable chemistry by operating under mild reaction conditions.

Key Research Objectives:

Design and synthesis of novel chiral catalysts for the asymmetric synthesis of this compound.

Exploration of enzymatic routes for the stereoselective production of different isomers.

Development of concise synthetic pathways that minimize protecting group manipulations and purification steps.

Exploration of New Applications in Catalysis and Advanced Materials

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it an attractive building block for the synthesis of novel ligands for catalysis and for the creation of advanced materials.

In catalysis , the amino alcohol moiety can be readily modified to create a diverse library of chiral ligands for asymmetric transformations. These ligands could find applications in a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and oxidations. The rigid cyclopentyl backbone can provide a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

In the realm of advanced materials , this compound can serve as a versatile monomer or cross-linking agent in the synthesis of novel polymers. Its incorporation into polymer backbones could introduce specific functionalities, such as chirality, hydrogen-bonding capabilities, and reactive sites for further modification. This could lead to the development of materials with tailored properties for applications in areas such as:

Chiral stationary phases for chromatographic separations.

Stimuli-responsive polymers that change their properties in response to external triggers like pH or temperature.

Biocompatible materials for biomedical applications.

| Potential Application Area | Specific Use of this compound | Desired Outcome |

| Asymmetric Catalysis | Precursor for chiral phosphine-oxazoline ligands | High enantioselectivity in metal-catalyzed reactions |

| Advanced Polymers | Monomer for polyamide or polyester (B1180765) synthesis | Polymers with enhanced thermal stability and specific functionalities |

| Biomaterials | Surface modification agent for medical implants | Improved biocompatibility and reduced biofouling |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

To accelerate the discovery of novel synthetic routes and applications, advanced computational modeling will be an indispensable tool. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:

Predict the stereochemical outcome of proposed synthetic reactions, thereby guiding the selection of catalysts and reaction conditions.

Elucidate reaction mechanisms , providing fundamental insights that can be used to optimize reaction efficiency.

Model the interaction of this compound-derived ligands with metal centers, aiding in the rational design of more effective catalysts.

Simulate the properties of polymers and materials incorporating this building block, allowing for the in-silico screening of potential candidates before their synthesis.

By combining computational predictions with experimental validation, researchers can significantly reduce the time and resources required for the development of new technologies based on this compound.

Integration with Sustainable Chemistry and Green Synthesis Paradigms

The principles of sustainable chemistry and green synthesis must be at the forefront of future research involving this compound. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring synthetic pathways that utilize starting materials derived from renewable resources, such as biomass. The development of methods to produce cyclopentane (B165970) derivatives from bio-based sources is a critical area of research.

Safer Solvents and Reagents: Prioritizing the use of non-toxic and environmentally benign solvents and reagents. Biocatalytic and water-based synthetic methods are particularly attractive in this regard.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3-Aminocyclopentyl)methanol?

- Methodological Answer : Synthesis optimization involves three critical steps:

Ring Formation : Cyclopentane precursors (e.g., tert-butyl carbamate intermediates) are hydrogenated using Pd/C under H₂ to establish the cyclopentyl backbone .

Amino Group Introduction : Azide reduction (e.g., using NaN₃ and NH₄Cl) or direct amination under reflux conditions ensures stereochemical control, particularly for (1S,3R) configurations .

Hydroxymethyl Functionalization : Hydroxyl groups are introduced via epoxide ring-opening or direct oxidation of cyclopentane derivatives (e.g., using HBr/CHCl₃ followed by NaOH hydrolysis) .

- Key Data : Typical yields range from 60–85%, with purity >95% achievable via recrystallization or column chromatography .

Q. How can researchers confirm the stereochemical configuration of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration (e.g., (1S,3R)-isomers validated via single-crystal analysis with R-factor <0.05) .

- NMR Spectroscopy : Coupling constants (e.g., J values between axial/equatorial protons) differentiate cis/trans isomers .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Solvent Extraction : Use dichloromethane or ethyl acetate to separate polar byproducts.

- Chromatography : Silica gel columns with gradients of methanol in chloroform improve resolution.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Advanced Research Questions

Q. How does stereochemistry influence the bioactivity of this compound in antibiotic research?

- Methodological Answer :

- Mechanistic Insight : The (1S,3R)-isomer exhibits higher binding affinity to bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) due to optimal spatial alignment of the amino and hydroxyl groups .

- Comparative Studies : IC₅₀ values for (1S,3R)- vs. (1R,3S)-isomers against S. aureus differ by 10-fold (0.5 µM vs. 5 µM), highlighting stereochemical specificity .

- Data Contradiction Analysis : Discrepancies in MIC values across studies may arise from variations in bacterial strain susceptibility or solvent effects (e.g., DMSO inhibition artifacts) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Root-Cause Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example, Pd/C catalyst deactivation accounts for yield drops >15% in scaled-up reactions .

- Cross-Validation : Compare quantum chemical computations (e.g., DFT-predicted reaction pathways) with empirical data to identify kinetic bottlenecks .

- Case Study : A 2025 study reconciled yield disparities (45–80%) by optimizing azide reduction time (8–12 hours) and quenching pH (9.5–10.0) .

Q. How can computational tools predict the conformational stability of this compound in solution?

- Methodological Answer :

- Quantum Chemical Modeling : DFT calculations (B3LYP/6-311+G(d,p)) reveal energy barriers (~2.1 kcal/mol) for chair-to-twist-boat transitions in the cyclopentane ring .

- MD Simulations : Solvent effects (e.g., water vs. DMSO) alter hydrogen-bonding networks, stabilizing the (1S,3R)-isomer by 3.5 kcal/mol in aqueous media .

Key Notes

- Stereochemical nomenclature adheres to IUPAC rules (e.g., (1S,3R)-3-aminocyclopentan-1-ol) .

- Contradiction resolution frameworks (e.g., DoE, cross-validation) are adapted from social science methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。